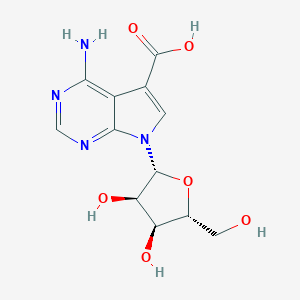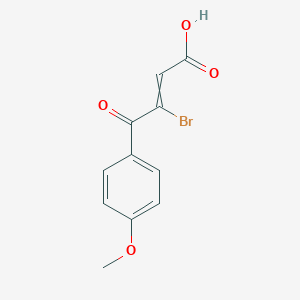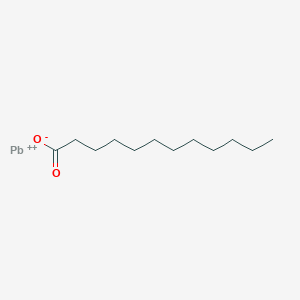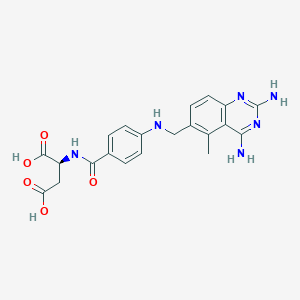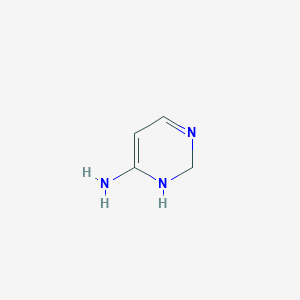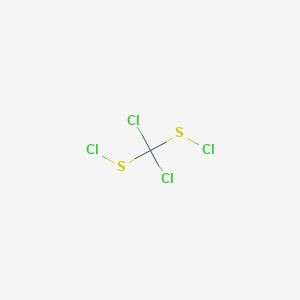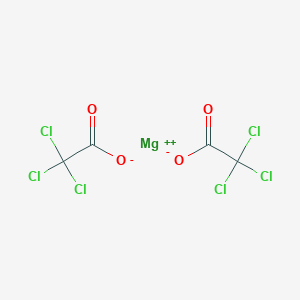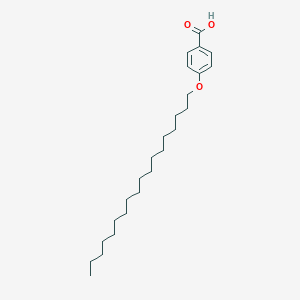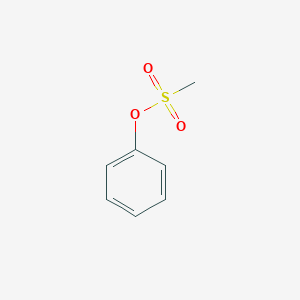
Phenyl methanesulfonate
Descripción general
Descripción
Phenyl methanesulfonate, also known as aryl methanesulfonate, is a compound that has been studied for its potential use in various chemical reactions and as a protecting group for phenols. It is a versatile reagent that can participate in a range of organic transformations, including allylic alkylations, cleavage reactions, and as a component in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of derivatives of phenyl methanesulfonate has been explored in several studies. For instance, bis(phenylsulfonyl)methane has been used in enantioselective allylic alkylations of Morita-Baylis-Hillman carbonates, catalyzed by cinchona alkaloid derivatives, to produce alkylated products with good yields and enantioselectivities . Additionally, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its decomposition to form phenyltris((trifluoromethyl)sulfonyl)methane has been reported, showcasing the reactivity of phenyl methanesulfonate derivatives under thermal conditions .
Molecular Structure Analysis
The molecular structure of phenyl methanesulfonate derivatives has been elucidated through various spectroscopic methods and X-ray diffraction analysis. For example, the absolute configuration of fluorinated derivatives of 1-fluoro-1-nitro(phenylsulfonyl)methane was determined by X-ray diffraction, providing insight into the stereochemistry of these compounds . Structural and spectroscopic studies of complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane have also been conducted, revealing details about proton transfer and hydrogen bonding in these systems .
Chemical Reactions Analysis
Phenyl methanesulfonate and its derivatives have been shown to participate in a variety of chemical reactions. The mild cleavage of aryl methanesulfonates has been demonstrated, suggesting the utility of methanesulfonate as a protecting group for phenols . Furthermore, bromodifluoro(phenylsulfanyl)methane has been used in Friedel–Crafts-type alkylations to synthesize thioesters, benzophenones, and xanthones . The Michael reaction of bis(phenylsulfonyl)methane with α,β-unsaturated aldehydes under iminium activation has also been explored, yielding Michael adducts with excellent enantioselectivities10.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl methanesulfonate derivatives are closely related to their reactivity and potential applications. The antiinflammatory properties of certain sulfonanilides derived from phenyl methanesulfonate have been investigated, with some compounds showing potent activity in various arthritis models . The molecular structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane has been analyzed, with a focus on intermolecular interactions and implications for the formation of hydrogen-bonded complexes .
Aplicaciones Científicas De Investigación
Improving Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Cells at Low Temperature : Phenyl methanesulfonate (PhMS) is used as an electrolyte additive to improve the performance of these cells at low temperatures. It enhances discharge capacity retention and reduces impedance under low temperature conditions (Lin et al., 2019).
Selective Hydrolysis of Methanesulfonate Esters : Research on phenyl methanesulfonate involves studying its hydrolysis under different pH levels for selective removal applications (Chan, Cox, & Sinclair, 2008).
Catalyst for Production of Linear Alkylbenzenes : Methanesulfonic acid, related to phenyl methanesulfonate, is used as a catalyst in the production of linear alkylbenzenes, offering an environmentally benign route due to its biodegradability (Luong et al., 2004).
Improving Cycle Stability of Lithium-Ion Batteries : Phenyl methanesulfonate is evaluated as an additive for enhancing the cyclic stability of lithium-ion batteries based on a graphite electrode (Mosallanejad et al., 2022).
Protonation Studies in Sulfuric Acid : Phenyl methanesulfonate has been studied for its protonation in concentrated aqueous sulfuric acid using 13C NMR spectroscopy (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Investigation of Sulfonation of Phenols : Phenyl methanesulfonates have been explored in the context of sulfonation reactions, providing insights into the intermediacy of phenyl hydrogen sulfates in these processes (Wit, Woldhuis, & Cerfontain, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUCMFEGJUVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311482 | |
| Record name | Phenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methanesulfonate | |
CAS RN |
16156-59-5 | |
| Record name | Phenyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16156-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

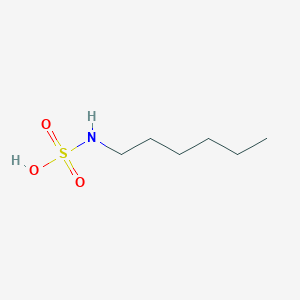
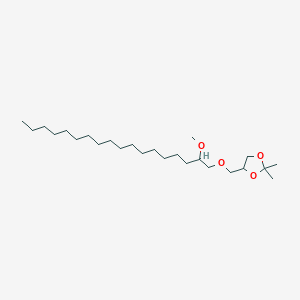
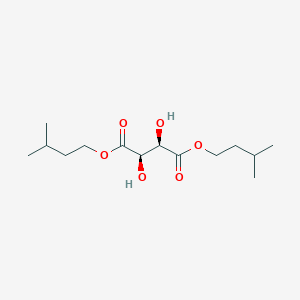
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
